1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone
Description
1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is a synthetic aromatic ketone characterized by a phenyl group substituted with an ethanone moiety and a 2-hydroxy-3-morpholin-4-ylpropoxy chain.
Properties
CAS No. |
132948-69-7 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-12(17)13-2-4-15(5-3-13)20-11-14(18)10-16-6-8-19-9-7-16/h2-5,14,18H,6-11H2,1H3 |
InChI Key |
SSSRBUFYSWCOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-chloro-2-hydroxypropyl morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone attacks the chloro group of 3-chloro-2-hydroxypropyl morpholine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or ethanol .
Chemical Reactions Analysis
Reduction of the Ethanone Group
The ketone group undergoes reduction reactions with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing secondary alcohols. For example:
Conditions : Ethanol solvent, room temperature, 2–4 hours.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | 85% | |
| LiAlH₄ | Secondary alcohol | 92% |
Oxidation Reactions
The hydroxypropoxy side chain can be oxidized to a ketone or carboxylic acid using potassium permanganate (KMnO₄) under acidic or alkaline conditions:
Key Observations :
-
Oxidation in acidic conditions yields a ketone intermediate.
-
Prolonged oxidation converts the side chain to a carboxylic acid.
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring undergoes EAS at the ortho and para positions relative to the ethanone group.
Nitration
Conditions : Concentrated nitric and sulfuric acids, 0–5°C, 1 hour.
Products :
-
3-Nitro and 5-nitro isomers dominate due to directing effects of the electron-withdrawing ethanone group.
Sulfonation
Conditions : Fuming sulfuric acid, 50°C, 3 hours.
Nucleophilic Substitution at the Propoxy Chain
The hydroxy group in the propoxy chain participates in nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) yields a chlorinated intermediate:
Applications :
Condensation Reactions
The ethanone group undergoes Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form chalcone derivatives :
Conditions : Ethanol solvent, ultrasound irradiation (37 kHz, 30–35°C), 3 hours .
Yield : 70–85% for derivatives like 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]-3-phenylprop-2-en-1-one .
Morpholine Ring Reactivity
The morpholine moiety participates in:
-
Protonation : Forms salts with HCl (e.g., hydrochloride derivatives) .
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the nitrogen lone pair, relevant in catalysis .
Acid-Base Reactions
The phenolic hydroxy group (pKa ~10) undergoes deprotonation with bases like NaOH, forming water-soluble salts :
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance synthesis efficiency:
-
Residence Time : Reduced from 8 hours (batch) to 15 minutes (flow).
-
Yield Improvement : From 78% (batch) to 94% (flow).
Comparative Reactivity with Analogues
| Compound | Key Difference | Reactivity Contrast |
|---|---|---|
| 1-[4-(3-Morpholin-4-ylpropoxy)phenyl]ethanone | Lacks hydroxyl group | Lower solubility in polar solvents |
| 4-(3-Morpholin-4-ylpropoxy)acetophenone | No ethanone group | No reduction/condensation reactions |
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone exhibits promising biological activities. The compound has been shown to interact with various biological macromolecules, potentially modulating enzyme activities and receptor functions. The presence of the morpholine group enhances its ability to bind to specific targets, which may lead to anti-inflammatory or anticancer effects. Studies suggest that the compound influences signaling pathways through its interactions with proteins, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism by which 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone exerts its effects involves binding to enzymes and receptors, thereby affecting their activity. This interaction is critical for understanding the compound's therapeutic applications and potential mechanisms of action.
Synthesis and Industrial Applications
Synthesis Methods
The synthesis of 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone typically involves several chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate and sodium borohydride. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions for large-scale synthesis.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit certain enzymes or activate specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations:
- Morpholine vs. Piperidine/Piperazine : Morpholine-containing compounds (e.g., Target, ) exhibit enhanced solubility compared to piperidine/piperazine analogs (e.g., Iloperidone, ) due to morpholine’s oxygen atom increasing polarity .
- Substitution Patterns : The position of the morpholine group (e.g., propoxy chain in Target vs. methyl group in ) significantly impacts receptor binding and metabolic stability .
Pharmacological Activity
- Iloperidone (): Metabolized via O-dealkylation and N-dealkylation, producing hydroxylated and reduced metabolites. Its ethanone and piperidine groups contribute to dopamine D2 and serotonin 5-HT2A receptor antagonism, critical for antipsychotic effects .
- UDO and UDD (): Pyridine-based CYP51 inhibitors with anti-Trypanosoma cruzi activity. Although structurally distinct from the Target compound, they highlight the role of ketone-containing scaffolds in enzyme inhibition .
Physicochemical Properties
- Solubility : Morpholine’s polarity enhances aqueous solubility, contrasting with lipophilic substituents (e.g., 2-methylphenyl in ) that reduce bioavailability .
- Melting Points: Hydroxyacetophenones () typically melt between 85–160°C, influenced by substituent bulk and hydrogen bonding. The Target compound’s hydroxyl and morpholine groups likely result in a melting point >100°C .
Biological Activity
1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone, also known by its CAS number 4247-85-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is C15H21NO4, with a molecular weight of approximately 279.336 g/mol. Key physical properties include:
- Density : 1.085 g/cm³
- Boiling Point : 406.5ºC
- Flash Point : 199.6ºC
These properties suggest stability under various conditions, making it suitable for further biological evaluations.
Biological Activity Overview
Research indicates that 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone exhibits a range of biological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been screened against various cancer cell lines, demonstrating notable cytotoxic effects.
These values indicate that the compound is more potent than standard controls like staurosporine, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. In particular, it has been shown to inhibit the activity of several kinases involved in cancer progression, including EGFR and Src kinases .
Furthermore, molecular docking studies suggest that the compound binds effectively to these targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of derivatives related to 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone. For example:
- Zhang et al. (2023) synthesized various derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays, finding that certain modifications enhanced potency against multiple cancer cell lines .
- In vivo studies have demonstrated that compounds similar to 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone can significantly reduce tumor size in animal models when administered at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone, and how do reaction conditions influence yield?
- Methodological Answer : A Friedel-Crafts acylation is commonly employed for aryl ethanone derivatives. For the target compound, introducing the morpholine-propoxy side chain likely involves a multi-step synthesis:
Acylation : React 4-hydroxyacetophenone with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Etherification : Introduce the 2-hydroxy-3-morpholin-4-ylpropoxy group via nucleophilic substitution or Mitsunobu reaction.
Key factors affecting yield include temperature control (exothermic reactions require slow reagent addition) and stoichiometric ratios of the morpholine-containing alcohol. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the acetyl proton (δ ~2.5–2.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm). The morpholine ring protons appear as a multiplet (δ ~3.5–4.0 ppm) .
- ¹³C NMR : The carbonyl carbon (δ ~205–210 ppm) and morpholine carbons (δ ~45–70 ppm) are key identifiers.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Morpholine-containing compounds may show sensitivity to oxidation, requiring inert atmosphere storage .
Advanced Research Questions
Q. What strategies resolve crystallographic challenges (e.g., disordered morpholine rings) in X-ray structure determination?
- Methodological Answer : Use the SHELX suite for refinement:
- SHELXD : Solve phase problems via dual-space methods for disordered regions.
- SHELXL : Apply restraints (e.g., DFIX, SIMU) to model morpholine ring disorder. High-resolution data (d-spacing < 1.0 Å) improves accuracy. For twinned crystals, refine using the TWIN/BASF commands .
Q. How does the compound’s stereochemistry influence its biological activity, and what computational methods validate these effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the morpholine oxygen and active-site residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the propoxy-morpholine side chain. Correlate findings with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory data (e.g., inconsistent biological activity across assays) be systematically addressed?
- Methodological Answer :
- Assay Validation : Replicate experiments in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell-line variability). Cross-reference with structural analogs (e.g., 4′-hydroxy-3′-prenylacetophenone) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
